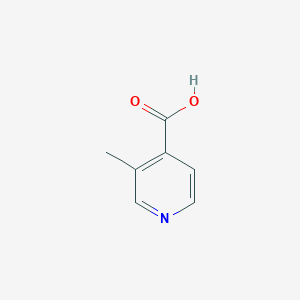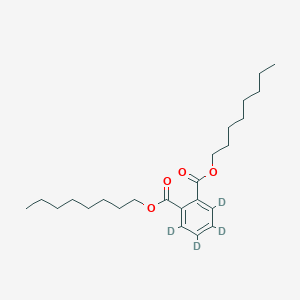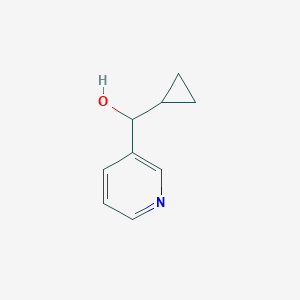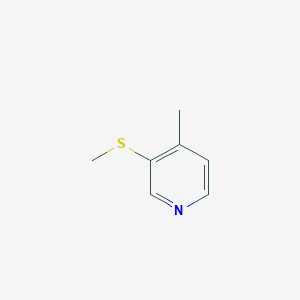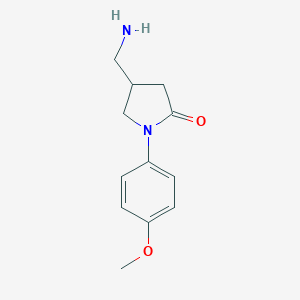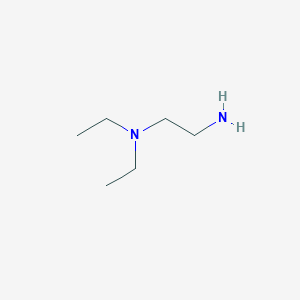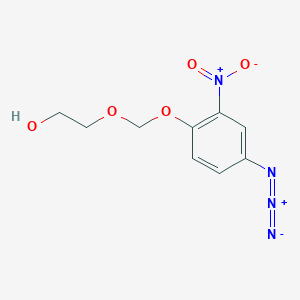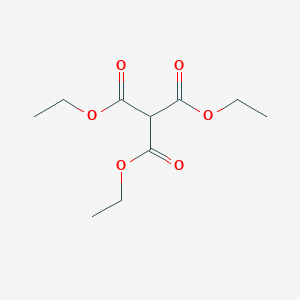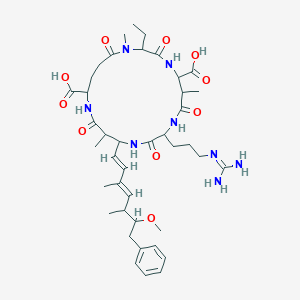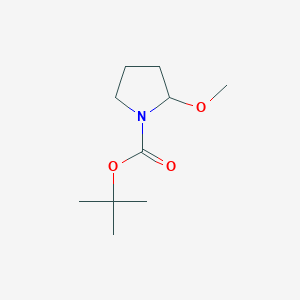
Tert-butyl 2-methoxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-methoxypyrrolidine-1-carboxylate is a chemical compound that serves as an intermediate in various synthetic processes. It is related to a family of compounds that are used in the synthesis of biologically active molecules, such as natural products like Biotin and pharmaceuticals like Vandetanib and Jak3 inhibitors . The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl ester group that provides steric bulk and can influence the reactivity and conformation of the molecule .
Synthesis Analysis
The synthesis of tert-butyl 2-methoxypyrrolidine-1-carboxylate and related compounds involves multiple steps, including protection/deprotection strategies, amidation, and substitution reactions. For instance, tert-butyl (4
Wissenschaftliche Forschungsanwendungen
Photooxidation Studies
Tert-butyl 2-methoxypyrrolidine-1-carboxylate has been utilized in the study of dye-sensitized photooxidation, yielding products like tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and bipyrrolic oxidative coupling products. This research provides insights into the mechanisms of pyrrole photooxidation, relevant in understanding chemical reactions under light exposure (Wasserman, Power, & Petersen, 1996).
Synthesis of Biotin Intermediates
The compound plays a role in synthesizing key intermediates of biotin, a water-soluble vitamin crucial for metabolic processes. This includes the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine (Qin et al., 2014).
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, synthesized using tert-butyl 2-methoxypyrrolidine-1-carboxylate, are useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds have significant applications in drug development (Singh & Umemoto, 2011).
Prodigiosin Precursor Synthesis
Tert-butyl esters of pyrrole carboxylic acids, including tert-butyl 2-methoxypyrrolidine-1-carboxylate, have been studied for their reaction with singlet oxygen, leading to the synthesis of prodigiosin, a compound with potential applications in drug development (Wasserman et al., 2004).
Chiral Auxiliary in Synthesis
Tert-butyl 2-methoxypyrrolidine-1-carboxylate has been used as a chiral auxiliary in synthetic chemistry. Its use facilitates the preparation of enantiomerically pure compounds, important in the synthesis of bioactive molecules (Studer, Hintermann, & Seebach, 1995).
Antibacterial Agent Synthesis
It's involved in synthesizing quinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, compounds with antibacterial activities. This highlights its role in developing new antibacterial agents (Bouzard et al., 1989).
Radioisotope Synthesis
Tert-butyl 2-methoxypyrrolidine-1-carboxylate has been used in the radiosynthesis of [18 F]FACH, an inhibitor of monocarboxylate transporters in cancer cells. This application is crucial in PET imaging for cancer diagnosis and treatment evaluation (Sadeghzadeh et al., 2019).
Dendrimer Synthesis
The compound is used in synthesizing phenylacetylene dendrimers, significant in creating macromolecules with applications in drug delivery and nanotechnology. This research demonstrates its versatility in polymer chemistry (Pesak, Moore, & Wheat, 1997).
Alkaloid Synthesis
It's used in the asymmetric synthesis of (+)-pseudococaine, a tropane alkaloid. This showcases its utility in synthesizing complex natural products (Brock et al., 2012).
Metabolite Analysis
The compound aids in the gas-chromatographic profiling of various metabolites, useful in diagnosing and monitoring diseases like neuroblastoma and pheochromocytoma (Muskiet et al., 1981).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
tert-butyl 2-methoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-5-6-8(11)13-4/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXHOJKWWBPIKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447661 |
Source


|
| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
CAS RN |
144688-69-7 |
Source


|
| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

